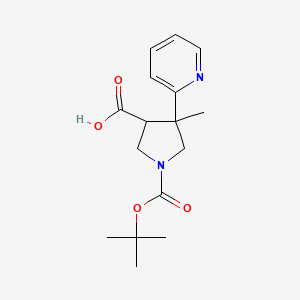
1-(Tert-butoxycarbonyl)-4-methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-butoxycarbonyl)-4-methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a tert-butoxycarbonyl group, a methyl group, and a pyridin-2-yl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butoxycarbonyl)-4-methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps:
-
Formation of the Pyrrolidine Ring: : The initial step often involves the cyclization of appropriate precursors to form the pyrrolidine ring. This can be achieved through various methods, including the reaction of amines with dihaloalkanes or the cyclization of amino acids.
-
Introduction of the Tert-butoxycarbonyl Group: : The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually done by reacting the pyrrolidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
-
Substitution with Pyridin-2-yl Group: : The pyridin-2-yl group is introduced via a nucleophilic substitution reaction. This step often involves the use of a pyridine derivative and a suitable leaving group on the pyrrolidine ring.
-
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Tert-butoxycarbonyl)-4-methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridin-2-yl group. Reagents such as halides, amines, and organometallic compounds are often used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halides (e.g., NaI), amines (e.g., NH3), organometallics (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(Tert-butoxycarbonyl)-4-methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
-
Chemistry: : It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
-
Biology: : The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
-
Medicine: : It serves as an intermediate in the synthesis of drugs and therapeutic agents, particularly those targeting neurological and inflammatory diseases.
-
Industry: : The compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mécanisme D'action
The mechanism by which 1-(tert-butoxycarbonyl)-4-methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to active sites or allosteric sites. The molecular targets and pathways involved vary but often include key enzymes and receptors in metabolic and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(tert-Butoxycarbonyl)-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid: Similar in structure but lacks the methyl group.
4-Methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid: Similar but without the Boc protecting group.
1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid: Similar but without the pyridin-2-yl group.
Uniqueness
1-(Tert-butoxycarbonyl)-4-methyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. The presence of the Boc group provides protection during synthesis, while the pyridin-2-yl group enhances its binding affinity in biochemical applications. The methyl group further modulates its chemical properties, making it a versatile compound in various research fields.
Propriétés
Formule moléculaire |
C16H22N2O4 |
|---|---|
Poids moléculaire |
306.36 g/mol |
Nom IUPAC |
4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C16H22N2O4/c1-15(2,3)22-14(21)18-9-11(13(19)20)16(4,10-18)12-7-5-6-8-17-12/h5-8,11H,9-10H2,1-4H3,(H,19,20) |
Clé InChI |
VNRBOGJMANHNRR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(CC1C(=O)O)C(=O)OC(C)(C)C)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


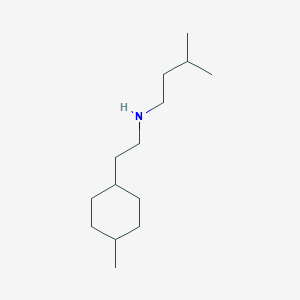
![[4-(2,5-Difluorophenoxy)phenyl]methanol](/img/structure/B13522784.png)
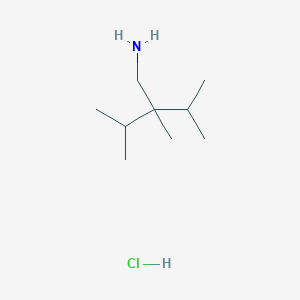
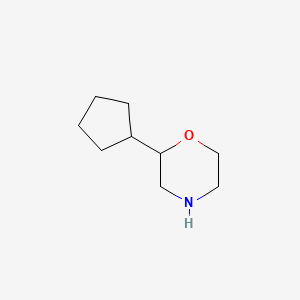
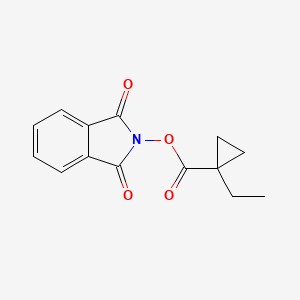
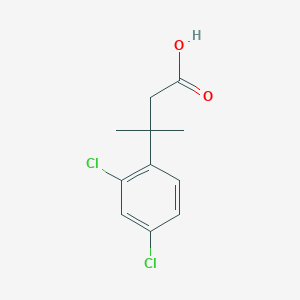
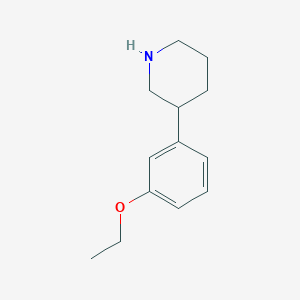
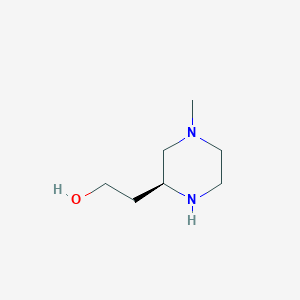

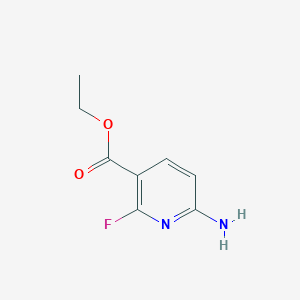
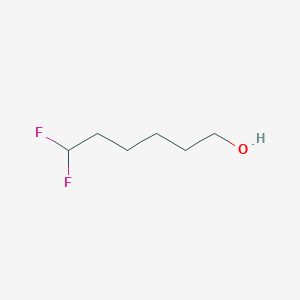
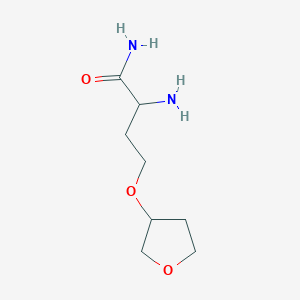
![3-[(Oxolan-2-yl)methyl]pyrrolidine](/img/structure/B13522848.png)
![1-{3-Oxaspiro[5.5]undecan-9-yl}methanamine hydrochloride](/img/structure/B13522849.png)
